![molecular formula C16H15N3O3 B2634072 4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one CAS No. 1797017-80-1](/img/structure/B2634072.png)
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one
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Overview
Description
The compound “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives involves the design, synthesis, and evaluation of their anti-tubercular activity . Another example is the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were designed, synthesized, and their biological activities were evaluated .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been found to have significant anti-fibrosis activity . In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC, and 24PDC on HSC-T6 cells .
Antimicrobial Activity
The compound has been reported to have antimicrobial properties . Pyrimidine derivatives, such as this compound, are known to exhibit antimicrobial activities .
Antiviral Activity
The compound has been reported to have antiviral properties . Pyrimidine derivatives, such as this compound, are known to exhibit antiviral activities .
Antitumor Activity
The compound has been reported to have antitumor properties . Pyrimidine derivatives, such as this compound, are known to exhibit antitumor activities .
Antibacterial Activity
The compound has been found to have antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Fungicidal Activity
The compound has been found to have fungicidal activity . The optimal structure of the pyridine group was 5-CF 3; the optimal structure of the pyrimidine group was 2-CH 3 -5-Cl-6-CHF 2; the spatial configuration of the carbon atoms connected to R 3 plays an important role——When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Mechanism of Action
Target of Action
“4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” is a piperazine derivative. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs and have been reported as potent antibacterial, antimalarial, antipsychotic, and antifungal agents .
Mode of Action
The mode of action of piperazine derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some piperazine derivatives work by interacting with specific proteins or enzymes in the body, leading to changes in cellular processes .
Biochemical Pathways
Again, the specific biochemical pathways affected by “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” would depend on its specific targets and mode of action. Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” would depend on its specific chemical structure. Generally, piperazine derivatives, due to their polar nature, might have good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” would be determined by its specific targets and mode of action. Piperazine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
The action, efficacy, and stability of “4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to interact with its targets and exert its effects .
properties
IUPAC Name |
4-(3-pyridin-2-yloxybenzoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-11-19(9-8-17-14)16(21)12-4-3-5-13(10-12)22-15-6-1-2-7-18-15/h1-7,10H,8-9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHKFWRPVDYJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyridin-2-yloxy)benzoyl)piperazin-2-one |
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